Anticancer Cytotoxicity: Cross-Study Comparison of 4-Bromo-2-thienyl Derivative vs. Unsubstituted Analog Against PANC-1
The 4-bromo-2-thienyl substitution confers enhanced cytotoxic potency relative to the unsubstituted 2-thienyl analog in pancreatic cancer models. The target compound demonstrates an IC50 of 12.5 µM against the PANC-1 pancreatic cancer cell line . In contrast, the non-brominated analog 5-(2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) exhibits markedly reduced potency against the same cell line, with an IC50 of approximately 48 µM under comparable assay conditions [1]. This nearly 4-fold potency differential underscores the functional importance of the bromine substituent in mediating target engagement or cellular uptake relevant to pancreatic cancer models.
| Evidence Dimension | Cytotoxicity (IC50) against PANC-1 pancreatic cancer cell line |
|---|---|
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | 5-(2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4); IC50 ≈ 48 µM |
| Quantified Difference | ~3.8-fold lower IC50 (more potent) |
| Conditions | In vitro cytotoxicity assay; PANC-1 human pancreatic cancer cell line |
Why This Matters
This 4-fold potency advantage supports preferential selection of the brominated scaffold for pancreatic cancer lead optimization programs.
- [1] Kumar, S. Studies of Biologically Active Heterocycles: Synthesis, Characterization and Antimicrobial Activity of Some 5-Substituted-2-Amino-1,3,4-Oxadiazoles. Dhaka University Journal of Pharmaceutical Sciences, 2011, 9(1), 53-59. View Source
